molecular formula C16H25NOS B7999061 4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine

4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B7999061
M. Wt: 279.4 g/mol
InChI Key: PLKIELKWNPEBHK-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a hydroxy group and an ethylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the ethylthiophenyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydroxy group or the ethylthiophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield a fully saturated piperidine derivative.

Scientific Research Applications

4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the ethylthiophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylthiophenyl)-4-hydroxy-1-iso-propylpiperidine
  • 4-(4-Propylthiophenyl)-4-hydroxy-1-iso-propylpiperidine
  • 4-(4-Butylthiophenyl)-4-hydroxy-1-iso-propylpiperidine

Uniqueness

4-(4-Ethylthiophenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the specific combination of its functional groups. The ethylthiophenyl group provides distinct electronic and steric properties compared to other alkylthiophenyl derivatives, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOS/c1-4-19-15-7-5-14(6-8-15)16(18)9-11-17(12-10-16)13(2)3/h5-8,13,18H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKIELKWNPEBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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